REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([CH:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]1N)(=O)CC.[Cl-].[NH4+:22].O1C[CH2:26][CH2:25][CH2:24]1>>[CH2:24]([NH:22][CH:11]1[CH2:12][C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:19]1)[CH2:25][CH3:26] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
2-propionyl aminoindane
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1C(C2=CC=CC=C2C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
condensed, and chloroform
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
After the mixture was washed with 10 water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |